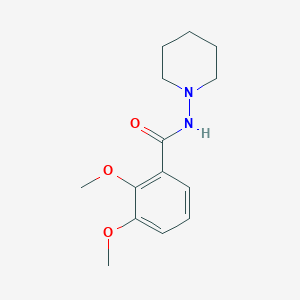![molecular formula C19H14N2O3S B246157 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide, also known as BM212, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BM212 belongs to the class of compounds known as benzoxazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
科学研究应用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. Several studies have reported that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
作用机制
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide is not fully understood. However, several studies have suggested that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide exerts its biological activity by inhibiting various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer development.
Biochemical and Physiological Effects:
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has been shown to exhibit several biochemical and physiological effects. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has also been shown to inhibit cell proliferation and migration, which are essential processes for cancer development and metastasis. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has been found to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.
实验室实验的优点和局限性
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has several advantages for lab experiments. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has some limitations for lab experiments. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has poor solubility in water, which can limit its bioavailability and efficacy in vivo. Moreover, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide can exhibit cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
未来方向
Several future directions can be explored for N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide. One potential direction is to investigate the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide in combination with other anti-cancer drugs to enhance its efficacy and reduce its toxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide in vivo to optimize its dosing regimen and improve its bioavailability. Moreover, future studies can explore the potential of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide is a promising compound with potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide exhibits potent biological activity by inhibiting various signaling pathways and inducing apoptosis in cancer cells. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide has several advantages for lab experiments, but it also has some limitations that need to be addressed. Several future directions can be explored for N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide to optimize its efficacy and improve its therapeutic potential.
合成方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide involves the reaction of 5-amino-2-methoxybenzoic acid with 2-chloro-5-(1,3-benzoxazol-2-yl)phenylthiophene-2-carboxamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide as a white solid with a high yield.
属性
分子式 |
C19H14N2O3S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H14N2O3S/c1-23-15-9-8-12(19-21-13-5-2-3-6-16(13)24-19)11-14(15)20-18(22)17-7-4-10-25-17/h2-11H,1H3,(H,20,22) |
InChI 键 |
ZBNKPZPDFIICPW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246076.png)

![1,4-Bis[(4-ethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B246079.png)


![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B246085.png)

![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)